N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Description
N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
A study by Guillon et al. (2013) described the crystal structure of a closely related compound designed as a new inhibitor of CLK1 and DYRK1A kinases. The structural insights could help understand the biological mechanism of action of such inhibitors (Guillon et al., 2013).
Antioxidant Activity
Kotaiah et al. (2012) synthesized a new series of thieno[2,3-d]pyrimidine derivatives, demonstrating significant antioxidant activity in vitro. The presence of electron-donating and withdrawing groups on the thienopyrimidine ring was found to influence the activity (Kotaiah et al., 2012).
Antiproliferative Effects
Atapour-Mashhad et al. (2017) reported the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. These compounds showed significant antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The study highlights the potential of these compounds as anticancer agents (Atapour-Mashhad et al., 2017).
Synthesis of Complex Organic Compounds
The synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one via an Iminophosphorane was explored by Liu et al. (2006). This research contributes to the methodologies available for creating complex organic molecules with potential biological activities (Liu et al., 2006).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-4-6-14(7-5-13)18-11-27-21-19(18)20(22-12-23-21)24-15-8-16(25-2)10-17(9-15)26-3/h4-12H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUUGVSEGNPVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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